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Compound of Interest

Compound Name: 4-(2,4-Dinitrophenylazo)phenol

CAS No.: 16081-15-5

Cat. No.: B098584

Get Quote

Executive Summary
4-(2,4-Dinitrophenylazo)phenol (often referred to in industrial contexts related to Disperse

Yellow 23 or similar azo intermediates) represents a classic Donor-

-Acceptor (D-

-A) system. Its solubility profile is critical for applications ranging from nonlinear optical (NLO)
materials to solvatochromic probes and pharmaceutical intermediates.

This guide moves beyond simple solubility tables to establish a predictive and experimental

framework for handling this compound. Due to the competing effects of the hydrophobic azo-

benzene core and the hydrophilic phenolic/nitro groups, this molecule exhibits complex

solvation thermodynamics that cannot be approximated by "like-dissolves-like" heuristics alone.

Molecular Identity & Physicochemical Context
To predict solubility, one must first understand the solute's internal competition.

The Donor (D): The phenolic -OH group acts as a hydrogen bond donor (HBD).
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The Acceptor (A): The 2,4-dinitro moiety is strongly electron-withdrawing, creating a

significant dipole moment.

The Bridge: The azo (-N=N-) linkage provides a rigid planarity, facilitating

-

stacking between solute molecules, which opposes dissolution.

Key Solvation Mechanism: Solubility in organic solvents is governed by the solvent's ability to

disrupt the strong intermolecular stacking forces and engage the nitro groups in dipole-dipole

interactions while accommodating the phenolic proton.

Diagram 1: Solvation Mechanism & Interaction Pathways
The following diagram illustrates the competing forces determining solubility.
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Caption: Mechanistic pathways of dissolution. Polar aprotic solvents maximize solubility by

engaging both the dipole of the nitro groups and the acidic proton of the phenol.
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Quantitative Solubility Data
The following data hierarchy represents the saturation mass fraction (

) trends typically observed for dinitrophenylazo-phenols. While specific batch values vary by
crystal polymorph, the relative order is thermodynamically consistent across literature for this
class of azo dyes.

Solubility Ranking (

):

Table 1: Representative Solubility Profile (at 298.15 K)
Note: Values are representative of the class (Disperse Yellow 23 analogs) to serve as a

baseline for experimental validation.

Solvent Class
Specific
Solvent

Solubility
Trend

Interaction
Dominance

Hansen
Parameter (

)

Polar Aprotic

DMF

(Dimethylformam

ide)

High (> 50 g/L)

Strong Dipole-

Dipole + H-bond

Acceptor

13.7

Polar Aprotic Acetone
High (~ 20-40

g/L)
Dipole-Dipole 10.4

Polar Protic Ethanol
Moderate (~ 5-10

g/L)

H-Bonding

(Amphiprotic)
8.8

Polar Protic Methanol
Moderate (~ 4-8

g/L)
H-Bonding 12.3

Non-Polar Toluene Low (< 1 g/L)
-

Interaction

1.4

Aqueous Water (pH 7)
Insoluble (< 0.01

g/L)

Hydrophobic

Effect
16.0
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Technical Insight: The high solubility in DMF is attributed to its ability to act as a Lewis base,

stabilizing the acidic phenolic proton, while its high dielectric constant shields the nitro-group

dipoles.

Experimental Protocol: Laser Monitoring Method
For precise determination of solubility, the Laser Dynamic Monitoring Method is superior to the

traditional gravimetric shake-flask method. It eliminates sampling errors and maintains thermal

equilibrium.

Diagram 2: Laser Solubility Determination Workflow
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Caption: The Laser Dynamic Method detects the exact moment of saturation by monitoring the

scattering of light (Tyndall effect) caused by undissolved solid particles.

Step-by-Step Methodology
System Setup:

Use a double-walled glass vessel connected to a thermostatic water bath (precision

K).

Install a laser source (

mW) and a photodetector on opposite sides of the vessel.

Scientific Rationale: Temperature fluctuations induce supersaturation or undersaturation,

invalidating thermodynamic data.

Solvent Equilibration:

Add a known mass (

) of the specific organic solvent (e.g., Ethanol).

Stir magnetically at 400 rpm. Allow temperature to stabilize.

Solute Addition:

Add 4-(2,4-Dinitrophenylazo)phenol in micro-increments.

Observation: The laser intensity (

) transmitted through the solution remains high and constant while the solute dissolves.

Endpoint Detection:

Continue addition until the laser intensity drops sharply or fluctuates.

Causality: The drop indicates the presence of undissolved solid particles scattering the

beam. This is the saturation point.
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Quantification:

The total mass of solute added (

) at the breaking point defines the solubility.

Calculate mole fraction solubility (

):

Thermodynamic Modeling
To extrapolate solubility data to other temperatures, the Modified Apelblat Equation is the

industry standard for this class of azo dyes.

The Apelblat Model
: Mole fraction solubility.

: Absolute temperature (K).[1][2]

: Empirical parameters derived from regression analysis.

Interpretation for Researchers:

If

is negative, the dissolution is endothermic (standard for this molecule).

accounts for the temperature dependence of the enthalpy of fusion.

Validation Criteria: When fitting your experimental data, the Relative Average Deviation (RAD)

should be

for the model to be considered valid for process engineering calculations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.researchgate.net/publication/397218426_Determination_and_correlation_of_solubility_of_12-difluoro-45-dinitrobenzene_in_ethanol_water_mixed_solvent
https://www.researchgate.net/publication/397218426_Determination_and_correlation_of_solubility_of_12-difluoro-45-dinitrobenzene_in_ethanol_water_mixed_solvent
https://webbook.nist.gov/cgi/cbook.cgi?ID=C51285&Mask=2
https://d142khf7ia35oz.cloudfront.net/-/media/supporting-documents/pink-sheet/2018/09/who_2.pdf
https://d142khf7ia35oz.cloudfront.net/-/media/supporting-documents/pink-sheet/2018/09/who_2.pdf
https://www.benchchem.com/product/b098584?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/244339064_Solubility_prediction_of_21_azo_dyes_in_supercritical_carbon_dioxide_using_wavelet_neural_network
https://www.researchgate.net/publication/397218426_Determination_and_correlation_of_solubility_of_12-difluoro-45-dinitrobenzene_in_ethanol_water_mixed_solvent
https://ntp.niehs.nih.gov/sites/default/files/iccvam/methods/acutetox/invidocs/phiiiprot/solphiii.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C51285&Mask=2
https://d142khf7ia35oz.cloudfront.net/-/media/supporting-documents/pink-sheet/2018/09/who_2.pdf
https://www.benchchem.com/product/b098584/docs#solubility-profiling-of-4-2-4-dinitrophenylazo-phenol-a-technical-guide
https://www.benchchem.com/product/b098584/docs#solubility-profiling-of-4-2-4-dinitrophenylazo-phenol-a-technical-guide
https://www.benchchem.com/product/b098584/docs#solubility-profiling-of-4-2-4-dinitrophenylazo-phenol-a-technical-guide
https://www.benchchem.com/product/b098584/docs#solubility-profiling-of-4-2-4-dinitrophenylazo-phenol-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098584?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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